3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol
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Overview
Description
3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a purine derivative linked to a thiophene ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the alkylation of 9-methylpurine with a suitable halogenated thiophene derivative under basic conditions. This is followed by the reduction of the intermediate product to introduce the propanol group. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the purine moiety.
Substitution: Nucleophilic substitution reactions can occur at the purine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The purine moiety can bind to nucleotide-binding sites, while the thiophene ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-[(9-Methylpurin-6-yl)amino]-1-furan-2-ylpropan-1-ol: Contains a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-[(9-methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-4-9(19)10-3-2-6-20-10/h2-3,6-9,19H,4-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMZVZAOPAXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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